molecular formula C6H8BNO2 B151050 2-Aminophenylboronic acid CAS No. 5570-18-3

2-Aminophenylboronic acid

Cat. No. B151050
CAS RN: 5570-18-3
M. Wt: 136.95 g/mol
InChI Key: DIRRKLFMHQUJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05431842

Procedure details

To a three necked round bottom flask equipped with an addition funnel (and argon inlet), thermometer and septum is added phenylboronic acid (40.13 g, 0.33 moles). Acetic anhydride (400 ml) is charged through the septum via syringe. Using a stir bar the mixture is then stirred under argon until the temperature reaches 0° C. with external cooling (ice bath). Fuming nitric acid (25.01 g, 0.397 moles) is added slowly over the course of thirty minutes. The reaction is then allowed to stir an additional two hours at 0° C., before removing the ice bath and allowing the reaction to warm to room temperature. The reaction is poured into ice water (1 L) at which point it appears cloudy. After stirring overnight, however, it becomes homogeneous. The solution is paced on a rotary evaporator at 40° C. under a 5 mm vacuum. When the volume is reduced by about 50%, enough water is added to bring the volume back to 100%. This process is repeated twice more, before bringing the volume to about 300 ml on the rotary evaporator when a precipitate is noticed. Twenty hours are allowed for complete crystallization, and the solids (p-nitrobenzeneboronic acid, 3.66 g) are removed by filtration. Enough water is then added to the filtrate to bring the total volume to 800 mi. The volume is reduced once more under reduced pressure to about 150 ml when a precipitate begins to form. The solids (o-nitrophenylboronic acid, 48.04 g) are collected by filtration and dried in a vacuum oven. To a pressure vessel is added o-nitrophenylboronic acid (31.64 g), 10% palladium on carbon (6.3 g) and ethanol (100 ml). The vessel is shook at room temperature under 50 psi hydrogen on a PARR shaker. After four hours the catalyst is removed by filtration, and the filtrate taken to dryness under reduced pressure. The solids (o-aminophenylboronic acid, 24.4 g) are dried under vacuum for 18 hours.
Quantity
40.13 g
Type
reactant
Reaction Step One
Quantity
25.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([B:7]([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:10]([O-])(O)=O>C(OC(=O)C)(=O)C>[NH2:10][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[B:7]([OH:9])[OH:8]

Inputs

Step One
Name
Quantity
40.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Two
Name
Quantity
25.01 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is then stirred under argon until the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three necked round bottom flask equipped with an addition funnel (and argon inlet), thermometer and septum
CUSTOM
Type
CUSTOM
Details
reaches 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling (ice bath)
STIRRING
Type
STIRRING
Details
to stir an additional two hours at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
before removing the ice bath
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution is paced on a rotary evaporator at 40° C. under a 5 mm vacuum
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator when a precipitate
CUSTOM
Type
CUSTOM
Details
Twenty hours are allowed for complete crystallization
CUSTOM
Type
CUSTOM
Details
the solids (p-nitrobenzeneboronic acid, 3.66 g) are removed by filtration
ADDITION
Type
ADDITION
Details
Enough water is then added to the filtrate
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
The solids (o-nitrophenylboronic acid, 48.04 g) are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
ADDITION
Type
ADDITION
Details
To a pressure vessel is added o-nitrophenylboronic acid (31.64 g), 10% palladium on carbon (6.3 g) and ethanol (100 ml)
STIRRING
Type
STIRRING
Details
The vessel is shook at room temperature under 50 psi hydrogen on a PARR shaker
CUSTOM
Type
CUSTOM
Details
After four hours the catalyst is removed by filtration
Duration
4 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solids (o-aminophenylboronic acid, 24.4 g) are dried under vacuum for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.